molecular formula C9H11F6N3O4S2 B1528129 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 655249-87-9

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1528129
CAS No.: 655249-87-9
M. Wt: 403.3 g/mol
InChI Key: DHMWATGUEVQTIY-UHFFFAOYSA-N
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Description

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as AMIMTFSI, is an ionic liquid . It has an empirical formula of C9H11F6N3O4S2 and a molecular weight of 403.32 . It is typically available in liquid form .


Synthesis Analysis

AMIMTFSI can be prepared by reacting 1-allyl-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide under microwave conditions .


Molecular Structure Analysis

The molecular structure and interactions of AMIMTFSI have been studied using ab initio methods at the density functional theory (DFT) . These studies provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .


Chemical Reactions Analysis

While specific chemical reactions involving AMIMTFSI are not detailed in the search results, it’s known that ionic liquids like AMIMTFSI are often used in various chemical processes due to their unique properties .


Physical and Chemical Properties Analysis

AMIMTFSI is a liquid with an assay of ≥98.5% (HPLC). It has ≤1% water impurities . The SMILES string for AMIMTFSI is C[n+]1ccn(CC=C)c1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .

Scientific Research Applications

Battery Electrolytes

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (AMIM-Tf2N) has been identified as a promising candidate for lithium-ion battery electrolytes. Its large diffusion coefficient and wide temperature range of stability enhance its suitability in battery applications (Sundari et al., 2022).

Supercapacitor Electrolytes

AMIM-Tf2N, when mixed with other ionic liquids, demonstrates excellent thermal properties and a wide electrochemical window, making it suitable for use in supercapacitors. These supercapacitors can operate in a large temperature range, from -70 °C to 80 °C, maintaining stability and efficiency (Newell et al., 2018).

Microextraction Techniques

AMIM-Tf2N has been utilized in novel "frozen" ionic liquid-based microextraction methods. This application is beneficial for the extraction of dichlorodiphenyltrichloroethane and its main metabolites, offering low limits of detection and high precision (Pang et al., 2017).

Liquid Crystals

This ionic liquid has been investigated for its behavior in liquid crystalline states. It forms lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures (Bradley et al., 2002).

Solvent in Separation Processes

AMIM-Tf2N shows potential as a solvent in the separation of azeotropic mixtures. It has been used to study liquid-liquid equilibrium data in mixtures, showcasing its ability to separate components like ethanol from heptane (Seoane et al., 2012).

Quantum Energy Storage

Innovative research has explored the encapsulation of AMIM-Tf2N in dielectric porous clathrates for quantum energy storage. This application could lead to advancements in quantum accumulators (Chabecki, 2022).

Free Radical Reactions

AMIM-Tf2N has been investigated for its role in promoting free radical reactions, specifically in the oxidation depolymerization of lignin, an important process in biomass conversion (Yang et al., 2015).

Polymer Electrolytes

The ionic liquid is also being studied for its plasticizing effect in cellulose acetate-based polymer electrolytes. It has shown promising results in improving stability and disrupting crystallinity (Ramesh et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . It is used as an organic additive to enhance the performance of these batteries .

Mode of Action

This compound interacts with the electrolyte in lithium-ion batteries. It is used to prepare a propylene carbonate-based electrolyte, which is a crucial component in lithium-ion batteries .

Biochemical Pathways

The compound affects the energy storage and release pathways in lithium-ion batteries. By enhancing the electrolyte, it improves the efficiency of these pathways, leading to better battery performance .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and action within the battery system. The compound is mixed with the electrolyte in the battery, where it remains throughout the battery’s lifecycle. Its impact on bioavailability is manifested as an improvement in the battery’s energy storage and discharge capabilities .

Result of Action

The use of this compound results in enhanced performance of lithium-ion batteries. It helps to minimize hydrogen gas evolution and corrosion rate in the alkaline electrolyte for Al-air batteries . This leads to an increase in the capacity density of the battery .

Action Environment

The action of this compound is influenced by the environment within the battery. The alkaline conditions of the electrolyte are crucial for its function . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature and the presence of other compounds in the battery system .

Safety and Hazards

AMIMTFSI is classified as an eye irritant (Category 2) according to REGULATION (EC) No 1272/2008 . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, they should be removed. Continue rinsing .

Future Directions

Ionic liquids like AMIMTFSI are currently being targeted for applications in next-generation low-power electronics and optoelectronic devices . The unique properties of ionic liquids make them promising candidates for a variety of future applications.

Biochemical Analysis

Biochemical Properties

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions, particularly in the stabilization and protection of biomolecules. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrogen bonding interactions . For instance, it has been used to stabilize luminescent silicon nanoparticles, which can be employed in various biochemical assays . The compound’s ability to form stable complexes with biomolecules makes it an essential component in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which can alter cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation . For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in metabolic activity . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration . These dosage effects are essential for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . It has been shown to affect the activity of enzymes involved in key metabolic pathways, leading to changes in the levels of specific metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and optimizing its use in research applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-prop-2-enylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMWATGUEVQTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746373
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655249-87-9
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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